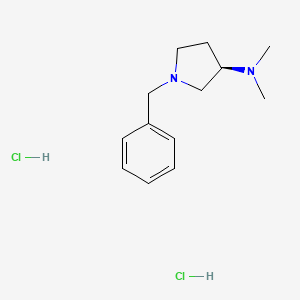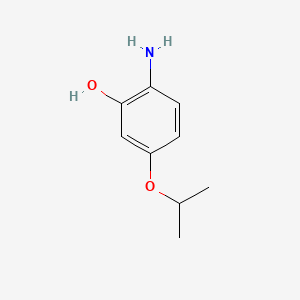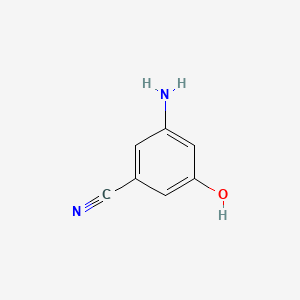
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate” is a chemical compound with the empirical formula C20H21NO2 . It has a molecular weight of 307.39 .
Molecular Structure Analysis
This molecule contains a total of 46 bonds. There are 25 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ester (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Scientific Research Applications
Synthesis of N-heterocycles via Sulfinimines
Chiral sulfinamides, such as N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, play a crucial role as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. These compounds have been extensively used in asymmetric N-heterocycle synthesis via sulfinimines, offering a general access to a variety of structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant as they represent the core motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Sulfonamide Drug Development
Sulfonamide compounds, including derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide, are a significant class of synthetic antibiotics used for treating bacterial infections and other conditions caused by microorganisms. They are also known as sulfa drugs and have been the basis of therapy against bacterial infections prior to the discovery of penicillin. Beyond their antibacterial properties, sulfonamides have found applications in treating conditions such as diuretics, carbonic anhydrase inhibitors, and antiepileptics. The article by Gulcin and Taslimi (2018) presents the main classes of sulfonamide inhibitors investigated from 2013 to present, highlighting their utility against a wide range of conditions including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pharmacological Profile of Benzothiazepine
The derivatives of N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide have been explored for their potential in the development of benzothiazepines, which are compounds with significant pharmacological interest. Benzothiazepines and their derivatives exhibit a diverse range of biological activities, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. This review by Dighe et al. (2015) emphasizes the importance of the benzothiazepine structure in drug research, highlighting the need for the synthesis of new compounds with this moiety for improved efficacy and safety in various therapeutic areas (Dighe et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-20(2,3)24(23)21-18-14-22(15-18)19(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHHZMADJVANJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718470 |
Source


|
| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzhydrylazetidin-3-ylidene)-2-methylpropane-2-sulfinamide | |
CAS RN |
1263296-74-7 |
Source


|
| Record name | N-[1-(Diphenylmethyl)azetidin-3-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)

![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)


